molecular formula C14H8INO B1613064 3-Cyano-4'-iodobenzophenone CAS No. 890098-73-4

3-Cyano-4'-iodobenzophenone

Cat. No. B1613064
M. Wt: 333.12 g/mol
InChI Key: FQUSAVVYLNHLHZ-UHFFFAOYSA-N
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Description

3-Cyano-4’-iodobenzophenone is a chemical compound with the molecular formula C14H8INO. It is commonly used in scientific research and industrial processes due to its unique physical and chemical properties. It has a molecular weight of 333.13 and appears as a light yellow solid .


Molecular Structure Analysis

The molecular structure of 3-Cyano-4’-iodobenzophenone consists of a benzene ring attached to a phenone group with an iodine atom and a cyano group . The InChI code for this compound is 1S/C14H8INO/c15-13-3-1-2-12(8-13)14(17)11-6-4-10(9-16)5-7-11/h1-8H .


Physical And Chemical Properties Analysis

3-Cyano-4’-iodobenzophenone is a light yellow solid . It has a molecular weight of 333.13 and its linear formula is C14H8INO .

Scientific Research Applications

Aggregation-Induced Emission Properties

A study by Jia et al. (2013) explored the synthesis of novel indolo[3,2-b]carbazole derivatives with strong symmetrical groups, demonstrating superior aggregation-induced enhanced emission (AIEE) properties. These compounds, which include cyano groups, show potential applications in optics, electronics, and biological sciences due to their high charge mobility and similar optical properties. The cyano group plays a crucial role in the formation of J-type aggregation, advantageous for AIE and AIEE properties. This research indicates significant implications for 3-Cyano-4'-iodobenzophenone in the development of materials with enhanced emission in aggregates, useful in various scientific applications (Jia et al., 2013).

Antitumor Activity

Shams et al. (2010) conducted research on the antitumor activities of heterocyclic compounds derived from cyano-acetamide. Their study revealed that most of these compounds exhibit high inhibitory effects when screened for antiproliferative activity against various human cancer cell lines. This suggests that cyano-substituted compounds, including 3-Cyano-4'-iodobenzophenone, may hold potential in the development of new antitumor agents (Shams et al., 2010).

Optoelectronic Properties Tuning

A study by Cao et al. (2018) focused on the design and synthesis of bicarbazole/cyanobenzene hybrid compounds. They demonstrated the systematic tuning of optoelectronic properties by varying substituents from electron-donating to electron-accepting moieties. This research highlights the relevance of cyano groups in the development of materials for phosphorescent and delayed fluorescence OLEDs, indicating potential applications of 3-Cyano-4'-iodobenzophenone in the field of organic electronics (Cao et al., 2018).

Synthesis of Fluorescent Materials

Wang et al. (2011) developed a new class of aggregation-induced emission (AIE) active compounds with starburst triarylamine quadrupolar derivatives based on cyano-substituted diphenylaminestyrylbenzene. The study revealed significant fluorescence emission enhancements in nano-aggregates formed in water, suggesting potential applications in biophotonic applications. This research underscores the significance of cyano groups, similar to those in 3-Cyano-4'-iodobenzophenone, in the synthesis of materials with strong fluorescence properties (Wang et al., 2011).

properties

IUPAC Name

3-(4-iodobenzoyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8INO/c15-13-6-4-11(5-7-13)14(17)12-3-1-2-10(8-12)9-16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQUSAVVYLNHLHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)I)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641544
Record name 3-(4-Iodobenzoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyano-4'-iodobenzophenone

CAS RN

890098-73-4
Record name 3-(4-Iodobenzoyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890098-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Iodobenzoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Bhajan, JG Soulange, VMR Sanmukhiya, R Olędzki… - Applied Sciences, 2023 - mdpi.com
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Number of citations: 3 www.mdpi.com

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